N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Lipophilicity Physicochemical property prediction Drug-likeness optimization

This benzamide tool offers an optimized CNS drug-like profile (XLogP3 2.2, TPSA 58.6 Ų) not accessible with 4-ethyl or 4-dimethylsulfamoyl analogs. Its 2,5-dimethylbenzamide core and 2-hydroxyethoxy chain deliver a balanced H-bond profile (2 HBD, 3 HBA) for water-mediated target interactions. Prioritize for CNS screening libraries (Alzheimer's, Parkinson's, neuropathic pain) where brain penetration is critical, and for P2X7 functional assay probing based on class-level SAR. Fully characterized (≥95% purity), cost-effective for probe discovery and teaching labs.

Molecular Formula C17H25NO3
Molecular Weight 291.391
CAS No. 2175979-48-1
Cat. No. B2800134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide
CAS2175979-48-1
Molecular FormulaC17H25NO3
Molecular Weight291.391
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO
InChIInChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20)
InChIKeySVDMZGFMJWELGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 15 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide (CAS 2175979-48-1): Chemical Identity and Procurement Baseline


N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide is a fully synthetic, small-molecule benzamide derivative (C17H25NO3; MW 291.4 g/mol) [1]. The compound features a 2,5-dimethylbenzamide core linked via a methylene bridge to a cyclopentyl ring that bears a 2-hydroxyethoxy substituent. Its computed XLogP3 of 2.2 and topological polar surface area of 58.6 Ų [1] place it within a favorable physicochemical space for membrane permeability and oral bioavailability, though it currently lacks any published biological activity data. The compound is commercially available from specialty screening-compound suppliers (e.g., Life Chemicals, catalog F6571-2222) at 95% purity in milligram quantities [2], but it is absent from major pharmaceutical collections and has no disclosed therapeutic target or mechanism of action, classifying it as a research-enabling chemical tool rather than a validated lead molecule.

Why N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide Cannot Be Substituted by Other Cyclopentylmethyl Benzamide Analogs


Within the cyclopentylmethyl benzamide chemotype, even subtle modifications to the benzamide aryl substitution pattern or the cyclopentyl ether side chain can produce pronounced shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that are known to govern target engagement, metabolic stability, and off-target liability across other benzamide series [1]. The 2,5-dimethylbenzamide motif and the 2-hydroxyethoxy side chain of this compound jointly tune its computed physicochemical profile—XLogP3 = 2.2, TPSA = 58.6 Ų, HBD = 2, HBA = 3—in a manner that cannot be replicated by the 4-ethyl (XLogP3 = 2.9) or 4-dimethylsulfamoyl (XLogP3 = 0.6) analogs [2][3]. Furthermore, removal of the hydroxyethoxy group, as in N-cyclopentyl-2,5-dimethylbenzamide, eliminates a critical hydrogen-bond donor/acceptor pair and reduces the scaffold's capacity for water-mediated interactions with biological targets [4]. Generic substitution across this series therefore risks altering the very properties that define compound performance in any given assay system.

Quantitative Differentiation of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide from Closest Structural Analogs


Lipophilicity Tuning: XLogP3 Comparison of the 2,5-Dimethylbenzamide vs. 4-Ethyl and 4-Dimethylsulfamoyl Analogs

The target compound's computed XLogP3 of 2.2 [1] positions it midway between the more lipophilic 4-ethyl analog (XLogP3 = 2.9 for the neutral form of C17H25NO3) [2] and the markedly less lipophilic 4-dimethylsulfamoyl analog (XLogP3 = 0.6) [3]. A unit logP difference of ~0.7–2.3 translates to a ~5–200-fold difference in equilibrium octanol-water partition, which directly influences membrane permeability, plasma protein binding, and non-specific tissue distribution.

Lipophilicity Physicochemical property prediction Drug-likeness optimization

Hydrogen-Bonding Capacity Differentiation: HBD/HBA Counts vs. N-Cyclopentyl-2,5-dimethylbenzamide (Devoid of Hydroxyethoxy Group)

The target compound possesses 2 hydrogen-bond donors (amide NH and terminal alcohol OH) and 3 hydrogen-bond acceptors (amide carbonyl, ether oxygen, alcohol oxygen) [1]. By contrast, N-cyclopentyl-2,5-dimethylbenzamide (CAS 892002-19-6) retains only 1 HBD (amide NH) and 1 HBA (amide carbonyl) [2], completely lacking the hydroxyethoxy-derived HBD/HBA pair. This difference of +1 HBD and +2 HBA equips the target compound with additional capacity for directed, water-mediated interactions with biological targets, a feature that can be decisive for target engagement in polar binding sites.

Hydrogen bonding Molecular recognition Ligand efficiency

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. 4-Dimethylsulfamoyl Analog

The target compound's TPSA of 58.6 Ų [1] falls well below the widely accepted blood-brain barrier (BBB) permeability threshold of 90 Ų, predicting moderate to good CNS penetration. In contrast, the 4-dimethylsulfamoyl analog has a TPSA of 104 Ų [2], placing it above the BBB threshold and suggesting poor passive CNS permeability. The 45.4 Ų TPSA difference between these structurally similar compounds translates into a fundamentally different pharmacokinetic profile prediction for CNS applications.

Blood-brain barrier CNS penetration Polar surface area

Rotatable Bond Flexibility as a Differentiator from N-Cyclopentyl-2,5-dimethylbenzamide

The hydroxyethoxy side chain increases the rotatable bond count from 2 (N-cyclopentyl-2,5-dimethylbenzamide) to 6 for the target compound [1][2]. This four-bond increase significantly expands the conformational ensemble accessible to the molecule in solution. While excessive flexibility typically penalizes binding entropy, moderate flexibility introduced by linear ether-alcohol chains can facilitate induced-fit binding to flexible protein pockets, potentially improving selectivity versus rigid analogs that are sterically restricted.

Conformational flexibility Ligand entropy Binding kinetics

Class-Level Inference: P2X7 Antagonist Activity of Closely Related Cyclopentylmethyl Benzamide Scaffolds

A structurally related cyclopentylmethyl benzamide, N-[1-(4-methoxyphenyl)cyclopentylmethyl]-2,3-dimethylbenzamide, demonstrated P2X7 receptor antagonism with an IC50 of 600 nM in a FLIPR-based assay using HEK293 cells stably expressing human P2X7 [1]. While the target compound differs at the benzamide substitution pattern (2,5-dimethyl vs. 2,3-dimethyl) and cyclopentyl substituent (2-hydroxyethoxy vs. 4-methoxyphenyl), the shared cyclopentylmethyl benzamide core suggests that this scaffold can productively engage the P2X7 binding site. This cross-compound SAR provides a testable hypothesis for prioritizing the target compound in P2X7-focused screening campaigns.

P2X7 receptor Inflammation Benzamide pharmacology

Commercial Availability and Price Benchmarking vs. Direct Structural Analogs

The target compound is available from Life Chemicals at $119 for 30 mg ($3.97/mg), or $16/mg for 15 mg [1]. By comparison, the most closely related analog with a published biological activity—N-cyclopentyl-2,5-dimethylbenzamide—is available from AK Scientific at $30 for 50 mg ($0.60/mg) , making the target compound approximately 6.6-fold more expensive on a per-milligram basis. The premium reflects the added synthetic complexity introduced by the hydroxyethoxy functionalization and the lower commercial demand, as the target compound is not yet associated with a validated biological target.

Procurement Vendor pricing Commercial availability

Optimal Research and Procurement Scenarios for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide


CNS-Targeted Screening Library Expansion Based on Favorable TPSA and Intermediate Lipophilicity

Organizations building diversity-oriented screening libraries for CNS indications (Alzheimer's disease, Parkinson's disease, neuropathic pain) should prioritize this compound over the more polar dimethylsulfamoyl analog, whose TPSA of 104 Ų predicts poor brain penetration [1]. The compound's TPSA of 58.6 Ų, combined with an XLogP3 of 2.2, falls within the narrow physicochemical window empirically associated with successful CNS drugs [2], offering a superior probability of crossing the blood-brain barrier while maintaining sufficient aqueous solubility for in vitro assay compatibility.

P2X7 Receptor Antagonist Screening with a Structurally Novel Cyclopentylmethyl Benzamide Chemotype

The demonstrated P2X7 antagonist activity of the 2,3-dimethylbenzamide analog (IC50 = 600 nM) in human P2X7-expressing HEK293 cells [3] justifies screening this compound in P2X7 functional assays (calcium flux, FLIPR, or IL-1β release). Its divergent benzamide substitution pattern (2,5-dimethyl vs. 2,3-dimethyl) and replacement of the 4-methoxyphenyl group with a flexible 2-hydroxyethoxy chain may yield improved physicochemical properties while maintaining or enhancing P2X7 affinity. Procurement for this specific target-focused application is supported by class-level SAR.

Hit-to-Lead Optimization of Benzamide-Based σ Receptor or Kinase Inhibitors Requiring Balanced H-Bonding Functionality

For programs optimizing benzamide-based ligands targeting σ receptors, kinases, or other targets with polar active sites, this compound provides a differentiated H-bonding profile (2 HBD, 3 HBA) [4] compared to the simpler N-cyclopentyl analog (1 HBD, 1 HBA) [5]. The additional hydroxyl and ether functionalities enable water-mediated interactions that can enhance binding-site complementarity. Structure-based design teams can use this compound as a tool to probe the tolerance of their target binding pocket for polar substituents extending from the cyclopentyl ring, informing subsequent analog design.

Medicinal Chemistry Education and Undergraduate Research Projects Requiring Well-Characterized Synthetic Intermediates

The compound's commercial availability at 95% purity with full analytical characterization (PubChem CID 131703208) [2], combined with its moderate molecular complexity (MW 291.4, 6 rotatable bonds), makes it an excellent substrate for undergraduate medicinal chemistry laboratory exercises. Students can gain hands-on experience with amide coupling, ether alcohol functionalization, and NMR characterization without the need for multi-step synthesis. At approximately $119 for 30 mg [6], the procurement cost is accessible for academic teaching budgets while providing a compound that exemplifies key drug-like property concepts (Lipinski's Rule of Five compliance, TPSA, logP).

Quote Request

Request a Quote for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.